Tetrasodium ethylenediaminetetraacetate tetrahydrate
Overview
Description
Tetrasodium ethylenediaminetetraacetate tetrahydrate is a white crystalline compound with the chemical formula C10H12N2Na4O8·4H2O. It is a salt resulting from the neutralization of ethylenediaminetetraacetic acid with four equivalents of sodium hydroxide. This compound is highly soluble in water and is commonly used as a chelating agent, which means it can bind to metal ions, making it useful in various industrial and scientific applications .
Mechanism of Action
Target of Action
Tetrasodium Ethylenediaminetetraacetate Tetrahydrate, also known as Edetate Sodium Tetrahydrate, primarily targets metal ions . It is a chelator of metal ions, including iron (Fe2+/Fe3+), calcium (Ca2+), and zinc .
Mode of Action
The compound acts by chelating or binding to these metal ions, forming water-soluble complexes . This interaction with its targets results in the removal of these ions from their active sites, particularly in metalloproteases .
Biochemical Pathways
The chelation of metal ions affects various biochemical pathways. For instance, it inhibits metalloproteases by removing the zinc ion from their active site . It can also inhibit other metal ion-dependent proteases such as calcium-dependent cysteine proteases .
Result of Action
The chelation of metal ions by this compound results in the inhibition of metalloproteases and other metal ion-dependent enzymes . This can have various molecular and cellular effects, depending on the specific enzymes and pathways involved.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its chelating action is pH-dependent . It is highly soluble in water, which can also affect its action and stability .
Biochemical Analysis
Biochemical Properties
Tetrasodium Ethylenediaminetetraacetate Tetrahydrate acts as a chelator of metal ions, including zinc and calcium . It inhibits metalloproteases by chelating the zinc ion in the active site of these enzymes . It can also inhibit other metal ion-dependent proteases such as calcium-dependent cysteine proteases .
Cellular Effects
This compound can interfere with biological processes which are metal-dependent . It removes the undesirable effects of ferric, cupric, and manganic ions in bleaching . It prevents cellular division, chlorophyll synthesis, and algal biomass production .
Molecular Mechanism
The molecular mechanism of this compound involves its chelating activity. It binds to metal ions in the active sites of enzymes, thereby inhibiting their activity . This binding interaction can lead to changes in gene expression and enzyme activation or inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrasodium ethylenediaminetetraacetate tetrahydrate is synthesized through the reaction of ethylenediamine with formaldehyde and sodium cyanide, followed by hydrolysis to form the salt . The reaction conditions typically involve:
Ethylenediamine: Acts as the primary reactant.
Formaldehyde: Used to facilitate the formation of the intermediate compound.
Sodium Cyanide: Reacts with the intermediate to form the final product.
Hydrolysis: Converts the intermediate into tetrasodium ethylenediaminetetraacetate.
Industrial Production Methods
In industrial settings, the production of this compound involves the neutralization of ethylenediaminetetraacetic acid with sodium hydroxide. The process is carried out in large reactors where the acid is gradually added to a sodium hydroxide solution under controlled temperature and pH conditions to ensure complete neutralization .
Chemical Reactions Analysis
Types of Reactions
Tetrasodium ethylenediaminetetraacetate tetrahydrate primarily undergoes chelation reactions, where it binds to metal ions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable structure.
Common Reagents and Conditions
Chelation Reactions: Involve metal ions such as calcium, magnesium, iron, and zinc.
Conditions: These reactions are usually carried out in aqueous solutions at neutral to slightly alkaline pH levels.
Major Products
The major products of chelation reactions involving this compound are metal-EDTA complexes. These complexes are stable and soluble in water, making them useful in various applications .
Scientific Research Applications
Tetrasodium ethylenediaminetetraacetate tetrahydrate has a wide range of applications in scientific research:
Biology: Employed in cell culture media to bind divalent cations and prevent their precipitation.
Industry: Applied in the textile and paper industries to prevent metal ion impurities from affecting product quality.
Comparison with Similar Compounds
Similar Compounds
Disodium ethylenediaminetetraacetate: Another salt of ethylenediaminetetraacetic acid, commonly used in similar applications but with different solubility and pH properties.
Calcium disodium ethylenediaminetetraacetate: Used in medical applications for treating heavy metal poisoning, with a specific affinity for lead ions.
Uniqueness
Tetrasodium ethylenediaminetetraacetate tetrahydrate is unique due to its high solubility in water and its ability to form stable complexes with a wide range of metal ions. This makes it particularly versatile and effective in various industrial and scientific applications compared to other similar compounds .
Properties
IUPAC Name |
tetrasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;tetrahydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.4Na.4H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;;4*1H2/q;4*+1;;;;/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLNVMPCPRLYBE-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.O.O.[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2Na4O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4051328 | |
Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, sodium salt, hydrate (1:4:4) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4051328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | Tetrasodium EDTA tetrahydrate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20893 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13235-36-4 | |
Record name | Edetate sodium tetrahydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013235364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, tetrasodium salt, tetrahydrate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, sodium salt, hydrate (1:4:4) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4051328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, sodium salt, hydrate (1:4:4) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.989 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EDETATE SODIUM TETRAHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L13NHD21X6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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